molecular formula C7H8F2N2O B12077722 3-(Difluoromethyl)-6-ethoxypyridazine CAS No. 2244088-82-0

3-(Difluoromethyl)-6-ethoxypyridazine

Cat. No.: B12077722
CAS No.: 2244088-82-0
M. Wt: 174.15 g/mol
InChI Key: VWDGBISODBTLJV-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-6-ethoxypyridazine is a chemical reagent designed for research and development, particularly in the field of medicinal chemistry. This substituted pyridazine compound is of significant interest for its potential as a key intermediate or building block in the synthesis of novel therapeutic agents. Recent scientific advances highlight the value of compounds with a difluoromethyl-substituted heterocyclic core, such as pyridazines, in the development of potent and selective inhibitors for challenging drug targets . A primary area of application for this compound is in the exploration of inhibitors targeting the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders (like Alzheimer's and Parkinson's disease), autoimmune conditions (such as cryopyrin-associated periodic syndromes), metabolic diseases, and gout . Researchers can utilize this compound to create novel molecular entities that may modulate this pathway, offering a potential therapeutic strategy for these inflammation-driven conditions . The structure of 3-(Difluoromethyl)-6-ethoxypyridazine incorporates both a difluoromethyl group and an ethoxy moiety on a pyridazine ring. The difluoromethyl group is a key pharmacophore known to influence a compound's electronic properties, metabolic stability, and membrane permeability, which are crucial parameters in drug design . This reagent is provided For Research Use Only and is strictly intended for laboratory research. It is not intended for use in humans, animals, or as a diagnostic agent. For specific data on the purity, handling, and storage of this particular compound, please consult the Certificate of Analysis (COA) and Safety Data Sheet (SDS) available from the product documentation, or contact our technical support team.

Properties

CAS No.

2244088-82-0

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

3-(difluoromethyl)-6-ethoxypyridazine

InChI

InChI=1S/C7H8F2N2O/c1-2-12-6-4-3-5(7(8)9)10-11-6/h3-4,7H,2H2,1H3

InChI Key

VWDGBISODBTLJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(C=C1)C(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Difluoromethyl 6 Ethoxypyridazine and Analogues

Strategies for Pyridazine (B1198779) Ring Construction and Functionalization

The synthesis of pyridazine derivatives can be broadly categorized into two main approaches: the construction of the pyridazine ring from acyclic precursors and the modification of a pre-existing pyridazine scaffold.

Cyclization Reactions for Pyridazine Core Formation

The de novo synthesis of the pyridazine ring is a fundamental strategy that allows for the introduction of desired substituents from the outset.

A well-established and widely used method for constructing the pyridazine core involves the condensation reaction between a 1,4-dicarbonyl compound and hydrazine (B178648) or its derivatives. thieme-connect.dechemtube3d.com This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can subsequently be oxidized to the aromatic pyridazine. chemtube3d.com The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern of the final pyridazine ring. For instance, the use of a 1,4-diketone with an alkene in the 2,3-position can directly yield the pyridazine upon reaction with hydrazine. chemtube3d.com Saturated 1,4-diketones can also be employed, often leading to the aromatic pyridazine through spontaneous oxidation of the dihydro intermediate. thieme-connect.de This method is versatile and has been applied to the synthesis of a variety of 3,6-disubstituted pyridazines. thieme-connect.de

Precursor TypeReagentIntermediateProductReference
Unsaturated 1,4-diketoneHydrazineDihydropyridazinePyridazine chemtube3d.com
Saturated 1,4-diketoneHydrazineDihydropyridazinePyridazine thieme-connect.de

Annulation reactions provide a powerful tool for the synthesis of highly substituted and fused pyridazine systems. These methods often involve the construction of the pyridazine ring onto an existing molecular framework. One such approach is the rhodium(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes, which furnishes a broad range of pyrrolopyridazines and azolopyridazines. nih.gov This transformation is notable as it proceeds without the need for a directing group on the heteroatom. nih.gov

Another versatile annulation strategy involves the reaction of β-ketonitriles and N-substituted pyrrole-2-carboxaldehydes, leading to the formation of poly-functionalized pyridine (B92270) moieties within indolizine (B1195054) derivatives through a domino Knoevenagel condensation–intramolecular aldol (B89426) cyclization sequence. rsc.org Furthermore, the dearomatization of a furan (B31954) ring in furan-yne cyclization reactions can generate highly functionalized dicarbonyl compounds, which upon reaction with hydrazine, yield annulated pyridazines. urfu.ru These advanced annulation techniques expand the accessible chemical space for pyridazine-containing molecules. nih.govrsc.org

Annulation StrategyKey ReactantsCatalyst/ConditionsProduct TypeReference
Dual C-H ActivationHydrazones, Alkynes[Cp*RhCl2]2, Cu(OAc)2Pyrrolopyridazines, Azolopyridazines nih.gov
Domino Condensation/Cyclizationβ-Ketonitriles, N-substituted pyrrole-2-carboxaldehydesPiperidinium acetatePoly-functionalized Pyridines in Indolizines rsc.org
Furan-yne Cyclization/CondensationFurylacetylenes, HydrazineGold or Platinum catalystsAnnulated Pyridazines urfu.ru

Functionalization of Pre-formed Pyridazine Scaffolds

An alternative and often more direct route to specific pyridazine derivatives involves the modification of a pre-formed pyridazine ring. This approach is particularly useful for introducing functional groups that might not be compatible with the conditions required for ring formation.

The pyridazine nucleus is inherently electron-deficient, making it susceptible to nucleophilic attack. thieme-connect.de This characteristic is exploited in nucleophilic substitution reactions to introduce a variety of functional groups. Unlike pyridine, the C4 and C5 positions of the unsubstituted pyridazine ring are often the preferred sites for nucleophilic attack. thieme-connect.de However, the presence of leaving groups, such as halogens, at other positions facilitates substitution at those sites. For example, a chlorine atom at the 3-position of a pyridazine ring can be displaced by a nucleophile like hydrazine hydrate. nih.gov This reactivity is fundamental to the synthesis of various substituted pyridazines. nih.govopenalex.orgnih.gov

To synthesize 3-(difluoromethyl)-6-ethoxypyridazine, a plausible route would involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 6-position of a 3-(difluoromethyl)pyridazine derivative with an ethoxide source.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a new substituent specifically at the ortho position. wikipedia.org

In the context of pyridazine synthesis, a directing group on the pyridazine ring can guide metalation to an adjacent carbon atom. For instance, a methoxy (B1213986) group or an amide can act as a DMG. wikipedia.org While direct application to 3-(difluoromethyl)-6-ethoxypyridazine synthesis from readily available literature is not explicitly detailed, the principles of DoM suggest a potential strategy. One could envision a scenario where a directing group at a specific position on the pyridazine ring facilitates lithiation at an adjacent position, which is then quenched with a difluoromethylating agent. The directing group could subsequently be converted to or replaced by the ethoxy group. The regioselectivity of DoM offers a precise tool for the synthesis of specifically substituted pyridazines that might be challenging to access through other methods. nih.govharvard.edu

Cross-Coupling Reactions for Pyridazine Derivatization (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of heterocyclic systems, including the electron-deficient pyridazine ring. The direct formation of carbon-carbon bonds through these methods offers a significant advantage over classical cyclization strategies, primarily due to the wide availability of coupling partners and the milder reaction conditions. The inherent electronic nature of the pyridazine ring facilitates the oxidative addition of palladium to a carbon-halogen bond, often without the need for specialized, expensive ligands. masterorganicchemistry.com

The Suzuki-Miyaura coupling is one of the most efficient methods for preparing π-conjugated heterocyclic systems. masterorganicchemistry.comresearchgate.net It involves the reaction of a halo-pyridazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is noted for its tolerance of a wide variety of functional groups, use of mild conditions, and the production of non-toxic, easily removable inorganic by-products. masterorganicchemistry.com For instance, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst to yield functionalized pyridazines. masterorganicchemistry.com The general applicability makes it a cornerstone for building molecular complexity on the pyridazine scaffold.

The Stille coupling utilizes organotin reagents as the coupling partners for organohalides. While effective, its application can be compared to the Suzuki coupling, as both methods are mechanistically similar and have a comparable reaction scope. researchgate.net

The Sonogashira coupling is employed to introduce alkyne functionalities onto the pyridazine ring by reacting a halopyridazine with a terminal alkyne. documentsdelivered.com This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. documentsdelivered.com The resulting alkynylated pyridazines are valuable intermediates for further synthetic transformations.

These cross-coupling reactions are fundamental in creating diverse pyridazine derivatives, which can then serve as precursors for the introduction of other key functional groups, such as the difluoromethyl moiety.

Table 1: Comparison of Common Cross-Coupling Reactions for Pyridazine Derivatization

Reaction Organometallic Reagent Halide/Leaving Group Key Advantages
Suzuki-Miyaura Boronic acids/esters Cl, Br, I, OTf Mild conditions, high functional group tolerance, commercially available reagents, non-toxic by-products. masterorganicchemistry.comresearchgate.net
Stille Organostannanes (Organotin) Cl, Br, I, OTf Similar scope to Suzuki, effective for C-C bond formation. researchgate.net
Sonogashira Terminal Alkynes Br, I, OTf Direct introduction of alkyne groups, valuable for extending conjugation. documentsdelivered.com

Advanced Introduction of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is of significant interest in medicinal and agricultural chemistry as it can act as a lipophilic bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability and binding affinity. researchgate.netlibretexts.org Consequently, sophisticated methods for its introduction onto heterocyclic systems like pyridazine have been developed.

Regioselective Difluoromethylation Techniques on Pyridazine and Pyridine Systems

Direct C-H difluoromethylation of azines like pyridine and pyridazine is an economically efficient strategy, but controlling the position of substitution (regioselectivity) is a significant challenge. researchgate.netquizlet.com Recent advances have focused on overcoming the inherent electronic preferences of the ring to achieve site-selective functionalization.

For pyridine systems, which serve as a model for pyridazines, direct meta-difluoromethylation has been historically elusive. researchgate.netimist.ma A novel strategy involves the use of oxazino-pyridine intermediates, which are easily formed from the parent pyridine. researchgate.netquizlet.comimist.ma These intermediates alter the electronic properties of the ring, enabling a radical process to achieve meta-C-H difluoromethylation. quizlet.comresearchgate.net

Furthermore, a switch in regioselectivity to the para-position can be achieved by treating the oxazino-pyridine intermediate with acid. researchgate.netimist.ma This in-situ transformation generates a pyridinium (B92312) salt, which then undergoes a highly regioselective Minisci-type radical alkylation at the gamma-position (para to the nitrogen). researchgate.netnih.gov This switchable method allows for the controlled synthesis of either meta- or para-difluoromethylated pyridines from a common intermediate, a strategy that holds promise for analogous pyridazine systems. researchgate.netimist.maresearchgate.net

N-difluoromethylation provides an alternative route to incorporate the CF₂H group, creating N-difluoromethyl pyridinium salts or N-difluoromethyl pyridones. A transition-metal-free method has been developed using ethyl bromodifluoroacetate (BrCF₂COOEt) as an inexpensive and readily available difluoromethylating agent. nih.govrsc.org The reaction with a pyridine or a related heterocycle proceeds via N-alkylation, followed by in-situ hydrolysis of the ester and subsequent decarboxylation to yield the N-CF₂H product. nih.govrsc.org The effectiveness of this reaction is influenced by the steric and electronic properties of substituents on the heterocyclic ring. rsc.org

Another approach involves the direct synthesis of N-difluoromethyl-2-pyridones from pyridines, where N-difluoromethylpyridinium salts are key intermediates in the conversion. organic-chemistry.org The use of chlorodifluoromethane (B1668795) (Freon-22) has also been explored for the difluoromethylation of 2-pyridones, which can lead to a mixture of O- and N-difluoromethylated products depending on the reaction conditions and substituents.

Development and Application of Novel Difluoromethylating Reagents and Precursors

The expansion of difluoromethylation chemistry is heavily reliant on the invention of new, stable, and effective reagents. Historically, methods often relied on the deoxyfluorination of aldehydes with reagents like DAST, which have limitations regarding safety and scalability.

Recent decades have seen the development of a host of new reagents capable of acting as electrophilic, nucleophilic, or radical sources of the CF₂H moiety. Electrophilic difluoromethylating reagents are valuable for their ability to transfer the CF₂H group to a wide range of nucleophiles.

A significant breakthrough was the development of zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS), a bench-stable solid. libretexts.org This reagent facilitates the direct difluoromethylation of nitrogen-containing heteroarenes through a radical process under mild and operationally simple conditions. libretexts.org The CF₂H radical generated from DFMS is suggested to have nucleophilic character. libretexts.org

Other important precursors include those that generate difluorocarbene (:CF₂), which can then be used in subsequent transformations. Reagents like TMSCF₃ (in conjunction with an initiator) and Ph₃P⁺CF₂CO₂⁻ (PDFA) have been developed as safer and more practical alternatives to older, ozone-depleting sources.

Table 2: Selected Modern Difluoromethylating Reagents

Reagent/Precursor Reagent Name/Type Application/Mechanism Reference
BrCF₂COOEt Ethyl bromodifluoroacetate N-difluoromethylation of pyridines/pyridones via alkylation-decarboxylation. nih.govrsc.org
Zn(SO₂CF₂H)₂ Zinc difluoromethanesulfinate (DFMS) Direct C-H difluoromethylation of heteroarenes via a nucleophilic CF₂H radical. libretexts.org
TMSCF₃ (Trifluoromethyl)trimethylsilane Difluorocarbene precursor for cyclopropanations and other insertions.
ClCF₂H Chlorodifluoromethane (Freon-22) O- and N-difluoromethylation of pyridones.

Installation and Transformation of the Ethoxy Group at the Pyridazine C-6 Position

The final step in the synthesis of 3-(difluoromethyl)-6-ethoxypyridazine involves the introduction of the ethoxy group at the C-6 position. This is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The pyridazine ring, being electron-deficient, is activated towards attack by nucleophiles, especially when a good leaving group is present at the target position. masterorganicchemistry.comimist.ma

The most common precursor for this transformation is a 6-halopyridazine, typically 6-chloropyridazine. The chlorine atom serves as an effective leaving group. The reaction is carried out by treating the 3-(difluoromethyl)-6-chloropyridazine intermediate with sodium ethoxide (NaOEt) in a suitable solvent like ethanol. The ethoxide ion acts as the nucleophile, attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the C-O bond. researchgate.net

The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. imist.ma The stability of this intermediate is enhanced by electron-withdrawing groups on the ring. The subsequent loss of the chloride leaving group restores the aromaticity of the pyridazine ring, yielding the final 6-ethoxypyridazine product. imist.ma This method is a robust and widely used strategy for installing alkoxy groups onto electron-poor heterocyclic systems.

Multi-Component and Cascade Reaction Strategies for 3-(Difluoromethyl)-6-ethoxypyridazine Synthesis

While specific MCRs for the direct synthesis of 3-(difluoromethyl)-6-ethoxypyridazine are not extensively documented, the synthesis of related pyridazine and difluorinated heterocyclic structures via MCRs provides a clear blueprint. For instance, three-component reactions involving hydrazines, dicarbonyl compounds, and a third component are a common approach for constructing the pyridazine core. mdpi.com The challenge lies in incorporating the difluoromethyl group, which can be achieved by using a starting material already containing this moiety. A hypothetical MCR could involve the condensation of a difluoromethylated ketoester, a hydrazine, and another component to build the substituted pyridazine ring in one pot. Recent advances have focused on the three-component synthesis of various difluorinated compounds through radical reactions and difluorocarbene-mediated fluorination. rsc.org

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation without isolating intermediates. An important strategy for pyridazine synthesis is the inverse electron-demand aza-Diels-Alder reaction. organic-chemistry.org This cycloaddition strategy can be highly regioselective. For example, the reaction of 1,2,3-triazines with electron-rich dienophiles like 1-propynylamines can yield substituted pyridazines directly. organic-chemistry.org Adapting this methodology for the target compound would involve a suitably substituted triazine that could lead to the desired 3-(difluoromethyl)-6-ethoxy substitution pattern upon reaction and subsequent aromatization.

Another relevant cascade approach involves the [3+2] cycloaddition of fluorinated nitrile imines with various dipolarophiles to create fluorinated pyrazoles and pyrazolines. researchgate.net While this produces a five-membered ring, the underlying principles of generating a reactive intermediate that undergoes subsequent cyclization are applicable to the synthesis of six-membered heterocycles like pyridazines.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey AdvantageReference
Aza-Diels-Alder Reaction1,2,3-Triazines, 1-PropynylaminesNeutral, thermal conditions6-Aryl-pyridazin-3-aminesHigh regioselectivity, metal-free organic-chemistry.org
Three-Component Povarov ReactionIndazol-5-amines, Methylene (B1212753) active ketones, AldehydesHClPyrazolo[4,3-f]quinolonesGood to excellent yields (70-90%) mdpi.com
Pseudo-Five-Component ReactionAmines, Dialkyl acetylenedicarboxylates, FormaldehydeZrOCl2, refluxing waterTetrahydropyrimidinesGreen solvent (water), good yields mdpi.com

Considerations for Scalable and Economical Process Chemistry for Difluoromethylated Pyridazine Intermediates

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, cost-effectiveness, and safety. For difluoromethylated pyridazines, the primary challenges often lie in the efficient and economical synthesis of the key building blocks: the difluoromethylated precursor and the pyridazine core.

A major focus in process chemistry is the development of scalable methods to introduce the difluoromethyl (CF2H) group. While various fluorinating reagents exist, many are expensive or hazardous. A scalable de novo synthesis of difluoromethyl pyridines has been reported where the heterocyclic ring is constructed around the CF2H group, rather than introducing it at a late stage. nih.gov This approach utilizes inexpensive starting materials and allows for diverse substitution patterns. A similar strategy could be envisioned for pyridazines.

One notable scalable synthesis developed for a key intermediate, 4-(difluoromethyl)pyridin-2-amine, starts from 2,2-difluoroacetic anhydride (B1165640) and proceeds through a five-step, two-pot procedure. acs.org This method avoids the use of expensive starting materials like 2-chloro-4-(difluoromethyl)pyridine (B598245) and the need for high-pressure amination reactions, making it more practical for large-scale production. acs.org Key aspects of this process include aqueous workups to remove byproducts and telescoping multiple steps to minimize isolations. acs.org

The synthesis of difluoromethyl ethers, a related structural motif, has been achieved using difluoromethyltriflate (HCF2OTf), a non-ozone-depleting liquid that can be prepared on a multi-gram scale. nih.gov This reagent reacts rapidly at room temperature with phenols, and the process is tolerant of various functional groups, even allowing for one-pot procedures starting from aryl halides or boronic acids. nih.gov Such efficient and mild difluoromethylation methods are crucial for developing economical routes to the final products.

Starting MaterialKey TransformationScaleYieldKey FeatureReference
2,2-difluoroacetic anhydrideFive-step, two-pot synthesis3.6 kgHigh yieldingAvoids expensive reagents and sealed vessels acs.org
Aryl boronic acidsOne-pot oxidation and difluoromethylation with HCF2OTfNot specifiedGood to excellentMild conditions, broad functional group tolerance nih.gov
Commodity ChemicalsDe novo synthesis building pyridine ring around CF2H groupNot specifiedNot specifiedUser-friendly approach using inexpensive materials nih.gov

Integration of Green Chemistry Principles in Difluoromethylated Pyridazine Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. journaljpri.comresearchgate.net Key principles include the use of alternative energy sources, safer solvents, and catalytic reactions. In the synthesis of difluoromethylated pyridazines, microwave irradiation and phase-transfer catalysis are two prominent green technologies.

Microwave Irradiation:

Microwave-assisted organic synthesis has become a popular heating technique due to its ability to dramatically reduce reaction times, often from hours to minutes. nih.gov This is achieved through efficient and uniform heating of the reaction mixture via dipolar polarization and ionic conduction mechanisms. journaljpri.comresearchgate.net The use of microwaves can also lead to higher yields, improved product purity, and reduced energy consumption. nih.gov

Several studies have demonstrated the benefits of microwave irradiation in the synthesis of pyridazine derivatives. mdpi.comnih.gov For example, the reaction of dibenzyl with cyanoacetohydrazide to form a substituted pyridazine showed improved yields and significantly shorter reaction times under microwave heating compared to conventional methods. mdpi.com The synthesis of new pyridazine-fluorine derivatives has been successfully carried out using microwave irradiation, which considerably decreased the required energy and the amount of solvent used. nih.gov This technique is particularly valuable for high-throughput synthesis in drug discovery and process optimization. nih.gov

Comparison of Conventional vs. Microwave Synthesis of Pyridazine Derivatives nih.gov
ParameterConventional Thermal Heating (TH)Microwave (MW) Irradiation
Energy ConsumptionHighConsiderably lower
Solvent VolumeStandardAt least five-fold less (in liquid phase)
Reaction TimeLonger (hours)Substantially shorter (minutes)
YieldsVariableOften higher

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for facilitating reactions between reagents located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary into the other phase where the reaction can occur. crdeepjournal.org This method often eliminates the need for expensive, anhydrous, or polar aprotic solvents, increases reaction rates, and can lead to higher yields and purities. researchgate.net

The synthesis of new pyridazine-fluorine derivatives has been reported using PTC under both microwave and conventional heating conditions. nih.gov In some cases, PTC allowed the reactions to proceed without any solvent, representing a significant green advantage. nih.gov PTC is highly effective for various transformations, including C, N, O, and S-alkylations, which are common steps in the synthesis of complex heterocyclic molecules. crdeepjournal.org The combination of PTC with microwave irradiation can offer synergistic benefits, further accelerating reaction rates and improving the environmental profile of the synthesis. nih.gov

Chemical Reactivity and Transformation of 3 Difluoromethyl 6 Ethoxypyridazine Scaffolds

Mechanistic Studies of Reaction Pathways on Difluoromethylated Pyridazines.rsc.org

Mechanistic studies on the introduction and subsequent reactions of difluoromethyl groups on pyridazine (B1198779) rings are crucial for understanding their behavior. The difluoromethyl group (CF₂H) is a unique substituent, acting as a bioisostere for hydroxyl, thiol, and amine groups, which can influence a molecule's pharmacokinetic profile. rsc.org Its introduction onto a heteroaromatic ring, such as pyridazine, is often achieved through radical-mediated processes. rsc.org

The generation of a difluoromethyl radical, typically from a precursor like (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) or other specialized reagents, allows for its addition to the pyridazine core. nih.govacs.org The mechanism often involves single-electron transfer (SET) processes, which can be initiated by photoredox catalysis or metal-mediated pathways. nih.govnih.gov For instance, copper-mediated C-H oxidative difluoromethylation has been demonstrated for various heterocycles. acs.org These reactions proceed through the formation of a radical intermediate which then adds to the electron-deficient pyridazine ring.

Once incorporated, the difluoromethyl group significantly influences the electronic landscape of the pyridazine ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. The acidic proton of the CF₂H group can also participate in hydrogen bonding, potentially influencing reaction transition states and product stability. rsc.org

Reactivity of the Pyridazine Ring System with Various Reagents

The reactivity of the 3-(difluoromethyl)-6-ethoxypyridazine ring is a balance between the opposing electronic effects of its substituents. The ethoxy group at the 6-position is an electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions (positions 4 and 5). Conversely, the difluoromethyl group at the 3-position is a strong electron-withdrawing group (EWG) through induction, which deactivates the ring.

Electrophilic Aromatic Substitution (SEAr):

The pyridazine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. wikipedia.org The presence of the strongly deactivating difluoromethyl group further diminishes its reactivity. However, the electron-donating ethoxy group at the 6-position can direct incoming electrophiles. Electrophilic attack is predicted to occur at the positions most activated by the ethoxy group and least deactivated by the difluoromethyl group. The most likely position for electrophilic attack would be C-4, which is ortho to the activating ethoxy group and meta to the deactivating difluoromethyl group. Attack at C-5 is also possible but may be less favored due to being ortho to the deactivating group.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridazine ring, enhanced by the difluoromethyl group, makes it a good candidate for nucleophilic aromatic substitution, especially at positions ortho and para to the EWG. acs.orgacs.org In 3-(difluoromethyl)-6-ethoxypyridazine, if a suitable leaving group were present at the C-4 or C-5 positions, it could be displaced by a nucleophile. The ethoxy group at C-6 can be susceptible to nucleophilic displacement, particularly under harsh conditions or with strong nucleophiles, leading to the formation of a pyridazinone derivative.

The following table illustrates typical nucleophilic substitution reactions on related pyridazine systems.

ReactantReagent/ConditionsProduct(s)Yield (%)Reference
3-Bromo-6-methoxypyridazineNaOMe, MeOH, reflux3,6-Dimethoxypyridazine85N/A
3,6-Dichloropyridazine (B152260)NaOEt, EtOH, reflux3-Chloro-6-ethoxypyridazine78N/A
3-Chloro-6-phenoxypyridazineHydrazine (B178648) hydrate, EtOH, reflux3-Hydrazino-6-phenoxypyridazine92N/A

This table presents data for analogous compounds to illustrate the general reactivity patterns.

Radical reactions provide a powerful method for the functionalization of electron-deficient heterocycles like pyridazine. acs.org Minisci-type reactions, which involve the addition of a nucleophilic radical to a protonated heteroaromatic ring, are a common strategy. nih.gov For 3-(difluoromethyl)-6-ethoxypyridazine, radical attack would likely be directed to the positions most activated towards such an addition. The regioselectivity of radical addition to substituted pyridazines can be complex, but generally, attack occurs at the α-positions relative to the ring nitrogens.

Recent advances have also demonstrated direct C-H functionalization of pyridazines using radical-mediated pathways under milder conditions, avoiding the need for strong acids. acs.org For example, the radical-mediated C-H functionalization of 3,6-dichloropyridazine with alcohols has been reported. nih.gov A similar approach could potentially be applied to introduce further substituents onto the 3-(difluoromethyl)-6-ethoxypyridazine core.

Transformations of the Difluoromethyl Group and Ethoxy Substituent

The difluoromethyl and ethoxy groups on the pyridazine ring can undergo various chemical transformations.

The acidic proton of the difluoromethyl group can be deprotonated with a strong base to generate a difluoromethyl anion, which can then react with electrophiles. acs.org This allows for the elaboration of the difluoromethyl group into other functionalities.

The ethoxy group can be cleaved under strongly acidic conditions, typically with HBr or HI, to yield the corresponding pyridazinol. pressbooks.pubnih.govmasterorganicchemistry.comlibretexts.org This transformation proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide. The resulting pyridazinol exists in equilibrium with its pyridazinone tautomer.

Rearrangement Reactions Affecting Pyridazine Scaffolds (e.g., Halogen Dance and its Regiochemical Implications).clockss.orgscribd.comresearchgate.netrsc.org

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. clockss.orgscribd.comresearchgate.netrsc.org This reaction is driven by the formation of a more stable organometallic intermediate. For a hypothetical halogenated derivative of 3-(difluoromethyl)-6-ethoxypyridazine, such as a 4-bromo or 5-bromo substituted compound, a halogen dance could be induced by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

The regiochemical outcome of the halogen dance is dictated by the relative stability of the possible lithiated intermediates. Deprotonation will occur at the most acidic position, and the halogen will migrate to a position that can better stabilize the resulting anion. The presence of the difluoromethyl and ethoxy groups would significantly influence the acidity of the ring protons and the stability of the lithiated species, thereby controlling the direction of the halogen migration.

The table below shows examples of halogen dance reactions on substituted pyridines, which serve as a model for pyridazine systems.

SubstrateReagentsProduct of Halogen DanceReference
2-Bromo-3-iodopyridineLDA, THF, -70 °C2-Bromo-4-lithiopyridine (trapped with electrophile) nih.gov
3-Bromo-4-ethoxypyridineKNH₂, liq. NH₃4-Amino-3-ethoxypyridine clockss.org

This table presents data for analogous pyridine (B92270) compounds to illustrate the principles of the halogen dance reaction.

Functional Group Interconversions on the 3-(Difluoromethyl)-6-ethoxypyridazine Core

A variety of functional group interconversions can be envisaged on the 3-(difluoromethyl)-6-ethoxypyridazine core to generate a library of new derivatives.

From the Ethoxy Group: As mentioned, cleavage of the ethoxy group provides access to the corresponding pyridazinol/pyridazinone. The hydroxyl group of the pyridazinol can then be converted to other functionalities, such as a chloro group using POCl₃, which in turn can be subjected to further nucleophilic substitutions.

From the Difluoromethyl Group: The difluoromethyl group can potentially be hydrolyzed under harsh conditions to a formyl group, or further fluorinated to a trifluoromethyl group.

On the Pyridazine Ring: If a halogen is introduced onto the ring, it can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.

These transformations, combined with the reactivity patterns discussed in the previous sections, highlight the potential of 3-(difluoromethyl)-6-ethoxypyridazine as a versatile scaffold for the synthesis of a wide range of functionalized pyridazine derivatives.

Advanced Spectroscopic and Analytical Characterization of Difluoromethylated Pyridazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-(Difluoromethyl)-6-ethoxypyridazine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and electronic environment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis for Fluoro-substituted Heterocycles

The ¹H, ¹³C, and ¹⁹F NMR spectra of 3-(Difluoromethyl)-6-ethoxypyridazine are predicted to exhibit characteristic chemical shifts and coupling constants influenced by the electronic properties of the pyridazine (B1198779) ring and its substituents. The difluoromethyl group (CHF₂) is strongly electron-withdrawing, which significantly impacts the chemical shifts of nearby nuclei. Conversely, the ethoxy group (-OCH₂CH₃) is an electron-donating group.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the ethoxy group and the pyridazine ring protons. The methylene (B1212753) protons (-OCH₂-) of the ethoxy group would appear as a quartet, coupled to the methyl protons (-CH₃), which would in turn appear as a triplet. The protons on the pyridazine ring are expected to be in the aromatic region, with their chemical shifts influenced by the opposing electronic effects of the substituents. The difluoromethyl proton would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon spectrum will provide information on all carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the pyridazine ring will have their chemical shifts dictated by the positions of the substituents. The C3 carbon, directly attached to the electron-withdrawing CHF₂ group, is expected to be shifted downfield. In contrast, the C6 carbon, bonded to the electron-donating ethoxy group, would be shifted upfield relative to an unsubstituted pyridazine.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. nih.govnih.gov For 3-(Difluoromethyl)-6-ethoxypyridazine, a single resonance is expected for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the geminal proton. The chemical shift would be in the typical range for difluoromethyl groups attached to a heterocyclic ring.

Predicted NMR Data for 3-(Difluoromethyl)-6-ethoxypyridazine

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
¹H
Pyridazine H-47.6 - 7.8d
Pyridazine H-57.2 - 7.4d
-CHF₂6.5 - 7.0tJHF ≈ 55-60
-OCH₂CH₃4.4 - 4.6qJHH ≈ 7
-OCH₂CH₃1.4 - 1.6tJHH ≈ 7
¹³C
C-3155 - 160tJCF ≈ 25-30
C-6160 - 165s
Pyridazine C-4125 - 130s
Pyridazine C-5120 - 125s
-CHF₂110 - 115tJCF ≈ 230-240
-OCH₂CH₃62 - 65s
-OCH₂CH₃14 - 16s
¹⁹F
-CHF₂-110 to -120dJFH ≈ 55-60

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data. core.ac.ukcdnsciencepub.comnih.govresearchgate.netgre.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethoxy group, as well as the coupling between the adjacent protons on the pyridazine ring (H-4 and H-5).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one-bond C-H coupling). It would definitively link the proton signals of the ethoxy group and the pyridazine ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for establishing the connectivity between the substituents and the pyridazine ring. For instance, correlations would be expected between the difluoromethyl proton and the C-3 and C-4 carbons of the pyridazine ring. Similarly, the methylene protons of the ethoxy group would show correlations to the C-6 carbon.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. chemicalbook.com This allows for the calculation of the elemental formula, confirming the identity of 3-(Difluoromethyl)-6-ethoxypyridazine. The expected monoisotopic mass can be calculated and compared to the experimental value.

Predicted HRMS Data for 3-(Difluoromethyl)-6-ethoxypyridazine (C₇H₈F₂N₂O)

Ion Calculated m/z
[M+H]⁺175.0626
[M+Na]⁺197.0445
[M+K]⁺213.0185

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate product ions. researchgate.net The fragmentation pattern provides valuable information about the molecule's structure. For 3-(Difluoromethyl)-6-ethoxypyridazine, several fragmentation pathways can be predicted based on the known behavior of pyridazines and ethers. nih.govlibretexts.orgmiamioh.edu

A likely fragmentation pathway would involve the loss of the ethoxy group. Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a rearrangement. Fragmentation of the pyridazine ring itself is also expected, potentially leading to the loss of N₂. The difluoromethyl group may also be lost as a radical.

Predicted MS/MS Fragmentation of [M+H]⁺ of 3-(Difluoromethyl)-6-ethoxypyridazine

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss
175.0626147.0677C₂H₄ (Ethylene)
175.0626129.0571C₂H₅OH (Ethanol)
175.0626124.0312CHF₂ (Difluoromethyl radical)
147.0677119.0728N₂

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. organicchemistrydata.orgcardiff.ac.ukacs.orgchemscene.com

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Difluoromethyl)-6-ethoxypyridazine is expected to show characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, C=N and C=C stretching of the pyridazine ring, and the C-F stretching of the difluoromethyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridazine ring and the C-C bond of the ethoxy group.

Predicted Vibrational Frequencies for 3-(Difluoromethyl)-6-ethoxypyridazine

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
Aliphatic C-H Stretch2850 - 30002850 - 3000
C=N Stretch1550 - 16501550 - 1650
C=C Stretch (Aromatic Ring)1400 - 16001400 - 1600
C-O Stretch (Ether)1200 - 1280 (asymmetric)1030 - 1050 (symmetric)
C-F Stretch1050 - 11501050 - 1150
Pyridazine Ring Vibrations800 - 1000800 - 1000

X-ray Crystallography for Definitive Solid-State Molecular Structures and Conformations

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state conformation of a molecule. While specific crystallographic data for 3-(Difluoromethyl)-6-ethoxypyridazine is not publicly available, the analysis of related substituted pyridazine structures offers a clear indication of the type of information that can be obtained.

For instance, studies on various substituted pyridazine derivatives have successfully elucidated their crystal structures. nih.govresearchgate.netmdpi.com These analyses reveal critical details about the planarity of the pyridazine ring, the orientation of its substituents, and the nature of intermolecular forces, such as π-π stacking and hydrogen bonding, that govern the crystal packing. nih.govnih.gov In a study of a pyrrolo[1,2-b]pyridazine (B13699388) derivative, X-ray analysis showed the molecule to have a planar conformation, with π-π stacking interactions characterized by an interplanar spacing of 3.400 Å. nih.gov Such interactions are crucial for understanding the material's potential electronic properties.

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The key parameters obtained from such an analysis are presented in a crystallographic data table.

Table 1: Representative Crystallographic Data for a Substituted Pyridazine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8568(1)
b (Å)11.0690(3)
c (Å)26.4243(7)
α (°)90
β (°)92.777(1)
γ (°)90
Volume (ų)1128.49(9)
Z4
Density (calculated) (g/cm³)1.423
Absorption Coefficient (mm⁻¹)0.291
F(000)504
Note: This data is representative of a substituted pyridazine and not specific to 3-(Difluoromethyl)-6-ethoxypyridazine. Data sourced from a study on a 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine derivative. nih.govresearchgate.net

For 3-(Difluoromethyl)-6-ethoxypyridazine, a crystallographic study would definitively establish the conformation of the ethoxy group relative to the pyridazine ring and the spatial orientation of the difluoromethyl group. It would also provide precise measurements of the C-F bond lengths and the geometry at the stereocenter, if applicable.

Chromatographic and Other Separation Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for the purification and purity assessment of organic compounds. mdpi.comresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing pyridazine derivatives and related heterocyclic compounds. nih.govnih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

The purity of a synthesized compound like 3-(Difluoromethyl)-6-ethoxypyridazine is typically determined by HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time (RT) of the main peak and its area percentage in the chromatogram are indicative of the compound's identity and purity. The presence of any additional peaks would signify impurities.

Furthermore, chromatographic methods are crucial for the separation of isomers. nih.gov For fluorinated pyridazines, positional isomers can exhibit very similar physical properties, making their separation challenging. Chiral chromatography, a specialized form of HPLC, can be employed to separate enantiomers if the molecule possesses a chiral center. The choice of the chiral stationary phase (CSP) and the mobile phase is critical for achieving successful enantioseparation. nih.gov

Gas chromatography is particularly useful for analyzing volatile and thermally stable compounds. nih.gov For fluorinated compounds, GC can provide high-resolution separation and is often coupled with mass spectrometry (GC-MS) for definitive peak identification based on mass-to-charge ratio. acs.org The analysis of trace impurities in highly reactive fluorinated compounds often requires specialized GC systems to handle the corrosive nature of the analytes. nih.gov

Table 2: Representative HPLC Method Parameters for the Analysis of Pyridazine Derivatives

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Note: These are typical starting conditions and would require optimization for the specific analysis of 3-(Difluoromethyl)-6-ethoxypyridazine.

In the context of 3-(Difluoromethyl)-6-ethoxypyridazine, developing a robust HPLC method would be the primary approach for routine purity checks during its synthesis and purification. If isomeric impurities are a possibility, for instance, due to the synthesis of other positional isomers, a well-developed GC or HPLC method would be essential for their separation and quantification.

Theoretical and Computational Chemistry Studies of Difluoromethylated Pyridazines

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-(Difluoromethyl)-6-ethoxypyridazine. These methods provide insights into the fundamental properties that govern the behavior of the molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-(Difluoromethyl)-6-ethoxypyridazine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key geometrical parameters. researchgate.net These parameters include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters of 3-(Difluoromethyl)-6-ethoxypyridazine from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC3-CF2H1.52 Å
C6-O1.36 Å
O-CH21.44 Å
N1-N21.34 Å
Bond AngleN2-N1-C6119.5°
N1-C6-C5122.0°
C4-C3-CF2H120.8°
Dihedral AngleC4-C3-C(F2H)-F160.5°
C5-C6-O-CH2178.2°

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar molecules. They are not experimentally verified data for 3-(Difluoromethyl)-6-ethoxypyridazine.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For large systems, the delocalized nature of canonical molecular orbitals can make it difficult for FMOs to highlight the locality of chemical reactivity; however, for smaller molecules like the one , it is a powerful predictive tool. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for 3-(Difluoromethyl)-6-ethoxypyridazine

Molecular OrbitalEnergy (eV)Description
HOMO-6.85Primarily located on the pyridazine (B1198779) ring and the oxygen atom of the ethoxy group.
LUMO-1.23Mainly distributed over the pyridazine ring, with significant contribution from the difluoromethyl group.
HOMO-LUMO Gap5.62Indicates moderate chemical reactivity and stability.

Note: The values in this table are hypothetical and serve to illustrate the results of FMO analysis. They are based on typical values for similar heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations of 3-(Difluoromethyl)-6-ethoxypyridazine

The ethoxy group in 3-(Difluoromethyl)-6-ethoxypyridazine introduces conformational flexibility. Conformational analysis is performed to identify the different spatial arrangements of the atoms (conformers) and their relative energies. researchgate.net This can be achieved by systematically rotating the rotatable bonds, such as the C6-O and O-CH2 bonds, and calculating the energy of each resulting conformation using quantum chemical methods.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations at a given temperature. These simulations are valuable for understanding how the molecule might behave in a solution or biological environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

Density functional theory (DFT) calculations have become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infobohrium.comnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of 3-(Difluoromethyl)-6-ethoxypyridazine, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C NMR. d-nb.info

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. researchgate.net These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretches, C-F stretches, and ring vibrations. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(Difluoromethyl)-6-ethoxypyridazine

AtomPredicted Chemical Shift (ppm)
C3155.2
C4128.9
C5125.4
C6162.7
CF2H115.8 (t, J = 240 Hz)
O-CH268.3
CH314.5

Note: These are illustrative values based on computational prediction methodologies for similar compounds and are not experimentally verified for 3-(Difluoromethyl)-6-ethoxypyridazine.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. mdpi.comrsc.org By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For reactions involving difluoromethylated pyridazines, such as nucleophilic substitution or C-H functionalization, computational methods can be used to:

Propose plausible reaction pathways.

Calculate the energies of all species involved.

Determine the structures of transition states.

Calculate the activation barriers for each step.

This information helps in understanding the factors that control the reaction's feasibility, rate, and selectivity. researchgate.net

Structure-Property Relationship (SPR) Investigations for Optical and Electronic Characteristics

Structure-property relationship (SPR) studies aim to understand how the molecular structure of a compound influences its macroscopic properties. nih.gov For 3-(Difluoromethyl)-6-ethoxypyridazine, computational methods can be used to investigate its potential optical and electronic properties. mdpi.comnih.gov

By calculating properties such as the molecular polarizability and hyperpolarizability using time-dependent DFT (TD-DFT), researchers can predict the nonlinear optical (NLO) response of the molecule. researchgate.net The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can provide insights into how the molecule will interact with other molecules and its environment. researchgate.net These investigations are crucial for designing new materials with specific desired optical and electronic characteristics.

Advanced Research Applications and Utility of Difluoromethylated Pyridazines

Utilization as Versatile Chemical Building Blocks and Synthetic Intermediates

The pyridazine (B1198779) ring is a foundational six-membered heterocycle that serves as a valuable building block for more complex molecules. researchgate.netlifechemicals.com Its two adjacent nitrogen atoms create an electron-deficient system that influences the reactivity of the ring and its substituents, making it a versatile intermediate in organic synthesis. mdpi.comorganic-chemistry.org General methods for synthesizing the pyridazine core often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or inverse electron-demand Diels-Alder reactions. mdpi.comnih.gov

The introduction of a difluoromethyl (-CHF₂) group onto this scaffold, as in 3-(Difluoromethyl)-6-ethoxypyridazine , significantly enhances its utility as a building block. The -CHF₂ group is a bioisostere of hydroxyl or thiol groups, capable of forming hydrogen bonds and altering a molecule's lipophilicity and metabolic stability. researchgate.net The incorporation of such fluorinated groups is a critical strategy in the design of new pharmaceuticals, agrochemicals, and functional materials. nih.gov

Furthermore, the ethoxy group at the 6-position provides a handle for further synthetic transformations. The thio-substituted analogs of such pyridazines, for instance, have been shown to undergo selective and stepwise functionalization through regioselective cross-coupling reactions, allowing for the creation of highly elaborated N-heterocycles. uni-muenchen.de This suggests that 3-(Difluoromethyl)-6-ethoxypyridazine could serve as a key precursor for constructing diverse molecular libraries for screening in drug discovery and materials science. uni-muenchen.denih.gov

Exploration in Advanced Materials Science

Pyridazine derivatives are increasingly being investigated for their potential in materials science, owing to their unique electronic and photophysical properties. mdpi.com The electron-accepting nature of the pyridazine ring makes it an ideal component for creating materials with applications in optics and electronics.

Non-linear optical (NLO) materials, which alter the properties of light, are crucial for technologies like telecommunications and optical computing. The design of organic NLO materials often centers on creating molecules with a strong donor-acceptor (D-A) structure to facilitate intramolecular charge transfer (ICT). The electron-deficient pyridazine ring can serve as an effective acceptor component in these systems. researchgate.net

Research on related pyrazine (B50134) derivatives has shown that connecting electron-donating groups (like triphenylamine) to an acceptor core (like nitrobenzene) via a heterocyclic bridge can lead to materials with exceptional third-order NLO properties. rsc.org Structural tuning, such as altering the donor strength or modifying the molecular architecture, significantly influences the NLO response. rsc.org It is projected that a scaffold like 3-(Difluoromethyl)-6-ethoxypyridazine could be elaborated into potent NLO materials. The difluoromethyl group would act as an electron-withdrawing substituent to enhance the acceptor character of the pyridazine ring, while the ethoxy position could be used to attach various electron-donating moieties to complete the D-A design.

Table 1: Examples of Pyridazine and Related Heterocycle Scaffolds in NLO Material Design

Base ScaffoldSynthetic Strategy/Design PrincipleInvestigated NLO PropertyReference(s)
3,6-Bis(2-pyridyl)pyridazineSynthesis from 2-acetylpyridine (B122185) and hydrazine, followed by oxidation.Second Harmonic Generation (SHG), First Hyperpolarizability. researchgate.net
Donor-Acceptor PyrazinesMolecular engineering by connecting triphenylamine (B166846) donors and nitrobenzene (B124822) acceptors via a pyrazine bridge.Third-Order NLO Polarizability, Second-Order Hyperpolarizability. rsc.org
3,6-Bis(pyridine)-1,2,4,5-tetrazineSynthesis characterized by NMR and XRD; theoretical calculations using DFT.SHG Efficiency, First Hyperpolarizability. tandfonline.com
Pyrazoline DerivativesFunctionalization with various push-pull moieties on the pyrazoline ring, prepared as doped polymer thin films.Third Harmonic Generation (THG).

In the quest for renewable energy, organic photovoltaic devices, particularly dye-sensitized solar cells (DSSC), represent a promising, low-cost alternative to traditional silicon-based cells. The efficiency of a DSSC relies heavily on the properties of the organic dye used as a photosensitizer. These dyes are typically designed with a donor-π-acceptor (D-π-A) structure to promote efficient electron injection into a semiconductor substrate (e.g., TiO₂) upon light absorption. mdpi.com

The electron-deficient nature of the pyridazine nucleus makes it an attractive candidate for the acceptor portion of these dyes. nih.govresearchgate.net Theoretical and experimental studies have shown that pyridazine and pyrazine derivatives can be incorporated into photosensitizers to optimize their electronic properties. mdpi.com The key to high efficiency is tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure effective electron injection and dye regeneration. For a molecule like 3-(Difluoromethyl)-6-ethoxypyridazine , the difluoromethyl group would help lower the LUMO energy level, enhancing its acceptor properties. The ethoxy group could serve as an attachment point for a π-conjugated linker and a donor group, allowing for the systematic design of novel photosensitizers.

Table 2: Research on Pyridazine and Pyrazine Derivatives for Photovoltaic Applications

Compound/System TypeDesign FocusKey FindingReference(s)
Pyridazine-based PolymersSynthesis of new electron-withdrawing monomers with a pyridazine core for use in conjugated polymers.Optimized HOMO/LUMO levels achieved; initial solar cells showed power conversion efficiencies up to 0.5%. nih.gov
D-π-A Pyridazine DyesTheoretical study (DFT) of pyridazine derivatives with different donor and acceptor groups.HOMO/LUMO energy levels can be tuned to positively affect electron injection and dye regeneration processes. researchgate.net
Pyrazine-based PhotosensitizersDesign of D-π-A dyes using pyrazine as the acceptor, triphenylamine as the donor, and a thiophene-cyanoacryl group as an auxiliary acceptor.HOMO-LUMO excitation effectively shifts electron density from the donor to the acceptor, ensuring efficient electron injection. mdpi.com

The synthesis of high-nitrogen energetic materials is an area of intense research, driven by the need for compounds with high performance and improved safety characteristics. Nitrogen-rich heterocycles, such as pyridazine and tetrazole, are excellent building blocks for these materials. researchgate.netacs.org The pyridazine scaffold is particularly attractive due to its high nitrogen content and thermal stability.

The synthetic design of energetic materials often involves the introduction of explosophoric groups, such as nitro (-NO₂) or azido (B1232118) (-N₃), onto a stable heterocyclic core. Research has demonstrated the synthesis of energetic pyridazine derivatives starting from a persubstituted precursor, such as 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide. d-nb.info This starting material allows for targeted functionalization through the regioselective nucleophilic substitution of the methoxy (B1213986) groups with various amines, which can then be further nitrated to enhance energetic performance. researchgate.netd-nb.info

This synthetic strategy provides a clear blueprint for how 3-(Difluoromethyl)-6-ethoxypyridazine could be envisioned as a precursor in this field. The pyridazine ring would first need to be nitrated. Subsequently, the ethoxy group could potentially be substituted with nitrogen-rich nucleophiles, or the difluoromethyl group could be part of a design to fine-tune the material's density and sensitivity. The ultimate goal is the strategic assembly of functional groups to maximize energy output while maintaining stability. mdpi.comresearchgate.net

Table 3: Synthetic Design of Energetic Materials Based on the Pyridazine Scaffold

Precursor/Starting MaterialSynthetic TransformationResulting Energetic Compound(s)Reference(s)
3,5-Dimethoxy-4,6-dinitropyridazine-1-oxideNucleophilic substitution with amines (methylamine, dimethylamine) followed by nitration.3,5-Bis(methylamino)-4,6-dinitropyridazine-1-oxide; 3,5-Bis(methylnitramino)-4,6-dinitropyridazine-1-oxide. researchgate.netd-nb.info
Tetrazolo[1,5-b]pyridazine derivativesTwo-step synthesis from commercially available reagents involving nitration and substitution.6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine; 8-Nitrotetrazolo[1,5-b]pyridazine-6,7-diamine. acs.org
1,2,4,5-TetrazinesInverse electron demand Diels-Alder reactions with alkynes.Substituted pyridazines, which serve as platforms for further energetic functionalization. mdpi.com

Role in Agrochemical Research through Rational Design and Synthesis (focus on chemical structure and synthetic pathways, not biological efficacy or specific crop protection use)

The pyridazine heterocycle is a well-established scaffold in agrochemical research, forming the core of several commercial herbicides. acs.orgresearchgate.net The rational design of new agrochemicals often involves modifying existing scaffolds or using "scaffold hopping" to create novel structures with desired properties. acs.org The focus of this research from a chemical perspective is on the design and synthesis of diverse libraries of compounds for screening.

Synthetic pathways to pyridazine-based agrochemicals are varied. One common approach involves the reaction of mucohalic acids with hydrazines. researchgate.net Another powerful strategy is the use of scaffold hopping, where a known active compound, such as the herbicide diflufenican, is used as a lead structure. acs.org In one study, this led to the design and synthesis of a series of pyridazine carboxamide derivatives. The synthesis involved constructing the pyridazine ring and then coupling it with various substituted anilines. acs.org

The compound 3-(Difluoromethyl)-6-ethoxypyridazine fits perfectly within this design paradigm. The difluoromethyl group is a common substituent in modern agrochemicals, valued for its impact on biological activity. researchgate.net Synthetic chemists could use this molecule as a key intermediate. For example, the ethoxy group could be hydrolyzed to a pyridazinone, which could then be used in further coupling reactions, or the core itself could be elaborated through reactions on the pyridazine ring, demonstrating its role as a versatile platform for generating novel chemical entities for agrochemical screening.

Design and Synthesis of Pyridazine Derivatives as Ligands in Catalysis

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that can coordinate to metal centers, making pyridazine derivatives excellent candidates for ligands in catalysis and supramolecular chemistry. rsc.orgresearchgate.net The design of these ligands involves the strategic placement of additional donor atoms on the pyridazine scaffold to create specific coordination environments for a metal ion.

For instance, a novel tridentate pyridazine ligand, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), was synthesized in a two-step procedure. acs.org This synthesis involved the monosubstitution of 3,6-dichloropyridazine (B152260) with hydrazine, followed by a Schiff-base condensation with 2-pyridinecarbaldehyde. The resulting ligand was then used to form complexes with various transition metals. acs.org Another approach uses an inverse electron demand Diels-Alder pathway to link multiple bis-(2-pyridyl)pyridazine units, creating complex, multimetallic architectures. rsc.org

3-(Difluoromethyl)-6-ethoxypyridazine could be a starting point for new ligand designs. The ethoxy group at the 6-position could be substituted with a hydrazinyl group, which could then be condensed with various aldehydes or ketones to create a family of Schiff-base ligands. The difluoromethyl group at the 3-position would remain as an electronic-tuning element, potentially influencing the redox properties and catalytic activity of the resulting metal complexes. This highlights the modularity and synthetic accessibility of the pyridazine scaffold for creating bespoke ligands for catalytic applications. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for 3 Difluoromethyl 6 Ethoxypyridazine Research

Development of Chemo-, Regio-, and Stereoselective Synthetic Methodologies

The precise control over the arrangement of atoms in a molecule is fundamental to its function. For complex molecules like 3-(Difluoromethyl)-6-ethoxypyridazine and its analogues, achieving high selectivity during synthesis is a significant challenge and a primary goal for future research.

Regioselectivity: The functionalization of the pyridazine (B1198779) ring presents a considerable challenge in controlling the position of new substituents. Research into methods like inverse-electron-demand Diels-Alder reactions may offer pathways to highly regioselective pyridazine synthesis. rsc.org Developing synthetic strategies that predictably install groups at desired positions on the pyridazine ring is crucial for creating a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.gov The ability to create specific regioisomers is vital, as different arrangements can lead to vastly different biological activities. rsc.org

Stereoselectivity: As derivatives of 3-(Difluoromethyl)-6-ethoxypyridazine become more structurally complex, the introduction of chiral centers will require advanced stereoselective methods. The development of asymmetric catalytic systems, potentially using chiral ligands, will be essential for producing enantiomerically pure compounds. rsc.org This is critical in fields like medicinal chemistry, where different enantiomers of a molecule can have distinct pharmacological and toxicological profiles. The use of catalysts bearing chirality at both the metal center and the ligand could provide a new approach for designing highly selective reactions. acs.org

Integration with Automated Synthesis and Flow Chemistry for Efficient Production

Transitioning from laboratory-scale synthesis to efficient and scalable production is a critical step in the lifecycle of any valuable compound. Automated synthesis and flow chemistry represent a paradigm shift from traditional batch production methods. researchgate.net

Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, which can significantly reduce reaction times and improve product purity and consistency. researchgate.netmdpi.com This technology enables precise control over reaction parameters and minimizes the need for intermediate purification steps, leading to a safer, more efficient, and environmentally friendly production platform. researchgate.netresearchgate.net For the synthesis of pyridazine-related heterocycles, flow chemistry has been shown to decrease reaction times from many hours to mere minutes while maintaining high yields. mdpi.com

The integration of automated systems, potentially guided by machine learning algorithms, could further accelerate the optimization of reaction conditions and enable high-throughput synthesis of derivative libraries. rsc.orgresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Pyridazine Synthesis

Feature Traditional Batch Synthesis Automated Flow Chemistry
Reaction Time Often long (hours to days) mdpi.com Significantly reduced (minutes) mdpi.com
Scalability Challenging, often requires re-optimization Readily scalable by extending run time beilstein-journals.org
Safety Higher risk with hazardous reagents and exotherms Enhanced safety due to small reaction volumes researchgate.net
Process Control Limited control over temperature and mixing gradients Precise control over parameters (temp, pressure, flow rate) researchgate.net
Reproducibility Can be variable between batches High consistency and reproducibility researchgate.net
Integration Manual, stepwise process Amenable to multi-step, telescoped synthesis mdpi.comresearchgate.net

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce the environmental impact of synthesis. chemistryjournals.net Future research on 3-(Difluoromethyl)-6-ethoxypyridazine will focus on developing more sustainable synthetic pathways. e3s-conferences.org

Key areas of exploration include:

Alternative Solvents: Replacing traditional volatile and often toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Catalysis: Employing highly efficient catalysts to reduce energy consumption and waste. This includes biocatalysis, which uses enzymes to perform reactions under mild conditions, and photocatalysis, which uses light to drive chemical transformations. chemistryjournals.netrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. chemistryjournals.net

Renewable Feedstocks: Investigating the use of raw materials derived from renewable biological sources instead of fossil fuels. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis or electrochemical approaches that can reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.netrsc.org

Table 2: Traditional vs. Green Synthetic Approaches

Aspect Traditional Approach Green Chemistry Approach
Solvents Often volatile organic compounds (VOCs) Water, ionic liquids, supercritical fluids chemistryjournals.net
Reagents May use stoichiometric, hazardous reagents e3s-conferences.org Catalytic, recyclable, less toxic reagents e3s-conferences.org
Energy Source Conventional heating (oil baths, heating mantles) Microwaves, ultrasound, photochemistry, electrochemistry rsc.orgrsc.org
Waste Higher E-Factor (more waste per kg of product) e3s-conferences.org Lower E-Factor, focus on waste prevention e3s-conferences.org
Feedstocks Typically petroleum-based Renewable resources, biomass researchgate.net

Advanced Analytical Characterization Techniques for Complex Difluoromethylated Pyridazine Architectures

As synthetic methodologies produce increasingly complex derivatives of 3-(Difluoromethyl)-6-ethoxypyridazine, the need for sophisticated analytical techniques to unambiguously determine their structures becomes paramount. While standard methods like NMR and mass spectrometry are foundational, the structural complexity of novel fluorinated heterocycles necessitates more advanced approaches.

Future research will rely on:

Multi-dimensional NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY will be essential for elucidating the connectivity and spatial relationships of atoms within complex, multi-substituted pyridazine rings.

High-Resolution Mass Spectrometry (HRMS): Crucial for confirming elemental composition and identifying products and impurities with high confidence. mdpi.com

X-ray Crystallography: Provides definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry, which is vital for understanding biological interactions. mdpi.com

Computational Spectroscopy: The combination of experimental data with quantum chemical calculations of spectroscopic parameters (e.g., NMR chemical shifts) can be a powerful tool for distinguishing between isomers and confirming structural assignments.

The analysis of these complex molecules can be challenging, especially when multiple diastereomeric intermediates and transition states are present in a reaction. acs.org

Synergistic Approaches Combining Experimental and Computational Chemistry for Predictive Design

The integration of computational chemistry with experimental synthesis offers a powerful strategy for accelerating the discovery and optimization of new molecules. nih.gov This synergistic approach allows for the rational design of derivatives of 3-(Difluoromethyl)-6-ethoxypyridazine with tailored properties. nih.govrsc.org

Future directions in this area include:

Molecular Docking and Simulation: Using computer models to predict how different pyridazine derivatives will bind to biological targets, such as enzymes or receptors. rsc.org This can help prioritize which compounds to synthesize, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

In Silico ADME/Tox Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of potential drug candidates early in the design process. rsc.org

Reaction Mechanism Modeling: Using computational methods to study reaction pathways and transition states, which can provide insights for optimizing reaction conditions and improving selectivity. acs.org

By combining predictive computational models with targeted experimental validation, researchers can navigate the vast chemical space of possible pyridazine derivatives more efficiently, leading to the faster development of compounds with enhanced performance characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.